4-(((3beta)-Cholest-5-en-3-yl)oxy)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(((3beta)-Cholest-5-en-3-yl)oxy)butanoic acid, also known as Cholesteryl Butyrate (CB), is a cholesterol ester that has been widely studied for its potential use in various scientific research applications. CB is synthesized by esterifying cholesterol with butyric acid, and its unique chemical structure makes it an interesting molecule for studying its mechanism of action, biochemical and physiological effects, and potential future directions.
Wirkmechanismus
CB is believed to act as a cholesterol delivery agent, transporting cholesterol to various tissues and cells where it can be used for various physiological processes. CB has also been shown to be a substrate for cholesterol esterase activity, which can release free cholesterol from the ester bond for use in cellular processes.
Biochemische Und Physiologische Effekte
CB has been shown to have various biochemical and physiological effects, including the ability to modulate cholesterol metabolism, reduce inflammation, and improve insulin sensitivity. CB has also been shown to have potential anti-cancer properties, as it can induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
CB has several advantages for use in lab experiments, including its stability, solubility in various solvents, and well-characterized chemical structure. However, CB also has some limitations, including its high cost and limited availability in some regions.
Zukünftige Richtungen
There are several potential future directions for research involving CB, including its use as a drug delivery agent, its potential as a therapeutic agent for various diseases, and its role in regulating cholesterol metabolism and lipid homeostasis. Additionally, further studies are needed to fully understand the mechanism of action of CB and its potential interactions with other molecules and pathways.
Synthesemethoden
CB can be synthesized through a simple esterification reaction between cholesterol and butyric acid. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and can be optimized for yield and purity. The resulting CB can be purified through various methods, such as column chromatography or recrystallization, to obtain a highly pure product for use in scientific research.
Wissenschaftliche Forschungsanwendungen
CB has been studied for its potential use in various scientific research applications, including as a cholesterol delivery agent, a substrate for cholesterol esterase activity, and a model compound for studying lipid metabolism. CB has also been shown to have potential applications in drug delivery, as it can be incorporated into liposomes or other delivery systems to target specific tissues or cells.
Eigenschaften
CAS-Nummer |
156908-81-5 |
---|---|
Produktname |
4-(((3beta)-Cholest-5-en-3-yl)oxy)butanoic acid |
Molekularformel |
C31H52O3 |
Molekulargewicht |
472.7 g/mol |
IUPAC-Name |
4-[[(3S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]butanoic acid |
InChI |
InChI=1S/C31H52O3/c1-21(2)8-6-9-22(3)26-13-14-27-25-12-11-23-20-24(34-19-7-10-29(32)33)15-17-30(23,4)28(25)16-18-31(26,27)5/h11,21-22,24-28H,6-10,12-20H2,1-5H3,(H,32,33)/t22-,24+,25?,26-,27?,28?,30+,31-/m1/s1 |
InChI-Schlüssel |
CRDNCPAYGSTGQR-PHZPAERESA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)OCCCC(=O)O)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCCCC(=O)O)C)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCCCC(=O)O)C)C |
Synonyme |
4-(cholesteryloxy)butyric acid gamma-(cholesteryloxy)butyric acid gamma-CBA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.